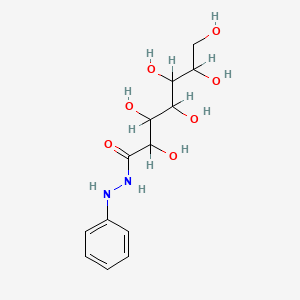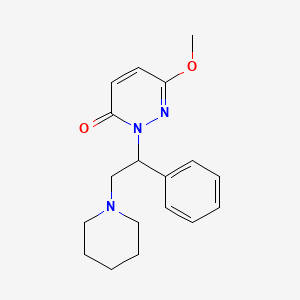
2,8-Dimethylthianthrene 10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylthianthrene 10-oxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which is notable for its ease of oxidation. The compound has a molecular formula of C14H12OS2 and is characterized by the presence of two methyl groups at the 2 and 8 positions and an oxygen atom at the 10 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylthianthrene 10-oxide typically involves the oxidation of 2,8-dimethylthianthrene. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxygen atom at the 10 position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dimethylthianthrene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the parent thianthrene compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thianthrene.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,8-Dimethylthianthrene 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2,8-Dimethylthianthrene 10-oxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
Comparación Con Compuestos Similares
Thianthrene: The parent compound, lacking the methyl and oxide groups.
2,8-Dimethylthianthrene: Similar structure but without the oxygen atom at the 10 position.
Thianthrene 10-oxide: Lacks the methyl groups at the 2 and 8 positions.
Uniqueness: 2,8-Dimethylthianthrene 10-oxide is unique due to the presence of both methyl groups and the oxygen atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Propiedades
Número CAS |
6317-63-1 |
|---|---|
Fórmula molecular |
C14H12OS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3,7-dimethylthianthrene 5-oxide |
InChI |
InChI=1S/C14H12OS2/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3 |
Clave InChI |
MVZFRUMYCQFPQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC3=C(S2=O)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)






![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)

